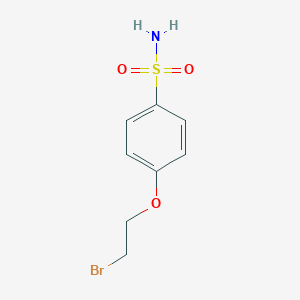
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML-23 est un analogue de la mélatonine qui a montré un potentiel dans le traitement et la gestion de la maladie de Parkinson. Ce composé a été étudié pour son efficacité dans le modèle de 1-méthyl-4-phényl, 1,2,3,6 tétrahydropyridine chez le ouistiti commun, démontrant une rémission significative du parkinsonisme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ML-23 implique plusieurs étapes, commençant par la préparation de la structure de base de la mélatonine. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs tels que le palladium sur carbone. Le processus peut impliquer plusieurs étapes d'oxydation, de réduction et de réactions de substitution pour obtenir la structure souhaitée.
Méthodes de production industrielle
La production industrielle de ML-23 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié en utilisant des techniques telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
ML-23 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de ML-23 comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Agents de substitution : Halogènes, nucléophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés.
Applications De Recherche Scientifique
ML-23 a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues de la mélatonine et leurs réactions.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Agent thérapeutique potentiel pour le traitement de la maladie de Parkinson et d'autres maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.
Mécanisme d'action
Le mécanisme d'action de ML-23 implique son interaction avec les récepteurs de la mélatonine dans le cerveau. En se liant à ces récepteurs, ML-23 module l'activité de diverses voies de signalisation impliquées dans la régulation du sommeil, de l'humeur et de la neuroprotection. Le composé influence également la production de neurotransmetteurs tels que la dopamine, qui joue un rôle crucial dans la gestion de la maladie de Parkinson .
Mécanisme D'action
The mechanism of action of ML-23 involves its interaction with melatonin receptors in the brain. By binding to these receptors, ML-23 modulates the activity of various signaling pathways involved in the regulation of sleep, mood, and neuroprotection. The compound also influences the production of neurotransmitters such as dopamine, which plays a crucial role in the management of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Composés similaires
Mélatonine : Le composé parent de ML-23, connu pour son rôle dans la régulation des cycles veille-sommeil.
Ramelteon : Un autre agoniste des récepteurs de la mélatonine utilisé pour le traitement de l'insomnie.
Agomélatine : Un agoniste des récepteurs de la mélatonine et un antagoniste des récepteurs de la sérotonine utilisé pour le traitement de la dépression.
Unicité de ML-23
ML-23 est unique en sa capacité à fournir une rémission significative du parkinsonisme sans provoquer une réapparition des symptômes lors du sevrage. Cela en fait un candidat prometteur pour la gestion à long terme de la maladie de Parkinson .
Propriétés
Numéro CAS |
115007-18-6 |
|---|---|
Formule moléculaire |
C17H16N4O5 |
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
Clé InChI |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| 115007-18-6 | |
Synonymes |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)


![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
